molecular formula C20H21ClN2O2S2 B2985313 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946251-08-7

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2985313
CAS RN: 946251-08-7
M. Wt: 420.97
InChI Key: BELPFNHHRBRPST-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN2O2S2 and its molecular weight is 420.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Researchers have synthesized a variety of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, investigating their biological potential. These compounds were evaluated for their antibacterial activities against both Gram-negative and Gram-positive bacteria, as well as for their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, demonstrating moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antiviral and Antifungal Activity

A study on novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety revealed their synthesis and subsequent screening for anti-HIV and antifungal activities. Some of these synthesized compounds exhibited significant in vitro activities (Zareef et al., 2007).

Structural and Molecular Investigations

Two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and their structures characterized using X-ray single crystal diffraction. This study provided valuable insights into the molecular and electronic structures of these compounds, contributing to the understanding of their stereo-chemical characteristics (Rublova et al., 2017).

Material Functionalization

Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) was synthesized for the purpose of functionalizing polymeric materials. This research highlights the potential of sulfonamide derivatives in modifying the properties of polymeric materials, enhancing their application in various industrial and technological fields (Hori et al., 2011).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-13-4-5-14(2)19(12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-6-8-17(21)9-7-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELPFNHHRBRPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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